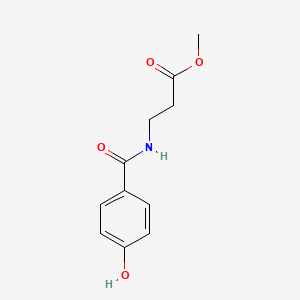
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester is a chemical compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant properties
Preparation Methods
The synthesis of 3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester typically involves the esterification of 3-(4-Hydroxy-benzoylamino)-propionic acid. This process can be achieved through several synthetic routes, including:
Esterification Reaction: The reaction of 3-(4-Hydroxy-benzoylamino)-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase yield.
Chemical Reactions Analysis
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for research in cellular biology and biochemistry.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic applications, including its role in drug development for treating various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress .
Comparison with Similar Compounds
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester can be compared with other hydroxybenzoic acid derivatives, such as:
Salicylic Acid: Known for its anti-inflammatory and analgesic properties, commonly used in skincare products.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Vanillic Acid: Exhibits antioxidant and antimicrobial properties, used in food and beverage industries.
Protocatechuic Acid: Known for its antioxidant and anti-inflammatory activities, studied for its potential health benefits.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and properties.
Properties
CAS No. |
222610-47-1 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 3-[(4-hydroxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H13NO4/c1-16-10(14)6-7-12-11(15)8-2-4-9(13)5-3-8/h2-5,13H,6-7H2,1H3,(H,12,15) |
InChI Key |
UHOIUZFPTOBBTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















